molecular formula C9H18O B2711222 3-Cyclopropyl-2-methylpentan-1-ol CAS No. 2248384-68-9

3-Cyclopropyl-2-methylpentan-1-ol

Cat. No. B2711222
CAS RN: 2248384-68-9
M. Wt: 142.242
InChI Key: CWIXHJNRPIFYIC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpentan-1-ol , also known as 3-mercapto-2-methylpentan-1-ol , is a chemical compound with the empirical formula C6H14OS . It belongs to the class of alcohols and is characterized by its onion-like aroma. This compound has been identified as a key food odorant, particularly associated with the smell of onions .


Synthesis Analysis

The synthesis of 3-Cyclopropyl-2-methylpentan-1-ol involves several steps. One notable process is the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions. This reaction yields (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which serves as an intermediate in the synthesis .


Molecular Structure Analysis

The molecular formula of 3-Cyclopropyl-2-methylpentan-1-ol is C6H14OS . It consists of a cyclopropyl ring, a methyl group, and a hydroxyl group. The compound’s three-dimensional structure plays a crucial role in its odor perception and interactions with receptors .


Chemical Reactions Analysis

One significant aspect of 3-Cyclopropyl-2-methylpentan-1-ol is its interaction with odorant receptors. Specifically, the human odorant receptor OR2M3 responds exclusively to this compound among the 190 key food odorants tested. This remarkable specificity suggests a modern human-specific, food-related function of OR2M3 in detecting the onion-like aroma of this compound .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 205°C (predicted) .
  • Density : Approximately 0.959 g/cm³ (predicted) .
  • Refractive Index : 1.472 .

Future Directions

: Noe, F., Polster, J., Geithe, C., Kotthoff, M., Schieberle, P., & Krautwurst, D. (2017). OR2M3: A Highly Specific and Narrowly Tuned Human Odorant Receptor for the Sensitive Detection of Onion Key Food Odorant 3-Mercapto-2-methylpentan-1-ol. Chemical Senses, 42(3), 195–210.

properties

IUPAC Name

3-cyclopropyl-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-9(7(2)6-10)8-4-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXHJNRPIFYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-methylpentan-1-ol

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